molecular formula C18H14ClNO4 B1276847 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 19021-16-0

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1276847
CAS No.: 19021-16-0
M. Wt: 343.8 g/mol
InChI Key: JHEHNXNTFNLQKP-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 6-position, a 3,4-dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, it can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, in cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of key signaling molecules and transcription factors involved in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with topoisomerases results in the stabilization of DNA-enzyme complexes, preventing the proper unwinding and replication of DNA . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of dose optimization for achieving desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites formed can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of this compound .

Preparation Methods

The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEHNXNTFNLQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404405
Record name 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19021-16-0
Record name 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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